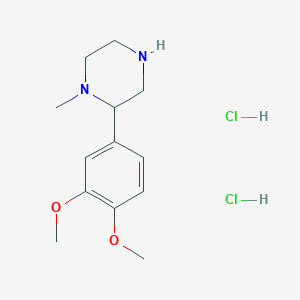

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence starting from vanillin . The critical parameters of each step, as well as the impurities generated, were identified . The overall yield was improved to 63% .Molecular Structure Analysis

The molecular and crystal structures of similar compounds were determined by a single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

The proposed synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine reacted at high temperature . Amide 4 reacted with POCl3 to yield imine 5 .Physical And Chemical Properties Analysis

The physical state of similar compounds at 20 degrees Celsius is liquid . The boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .Aplicaciones Científicas De Investigación

Synthesis of Isochromanone Derivatives

This compound is known to react with formaldehyde in the presence of acid to yield isochromanone derivatives . Isochromanones are valuable intermediates in organic synthesis and have potential pharmacological activities.

Quinoline Derivatives for Medicinal Chemistry

The related structure of 2-(3,4-dimethoxyphenyl) has been utilized in the synthesis of 2,4-diarylquinoline derivatives, which are significant for their broad spectrum of biological activities . These activities include anticancer, antitubercular, antifungal, and antiviral properties.

Intermediate for Muscle Relaxant Drugs

Compounds with the 3,4-dimethoxyphenyl moiety have been employed as intermediates in the preparation of muscle relaxants like papaverine . This application underscores the importance of such compounds in developing therapeutic agents.

Antimicrobial Phthalocyanines

Metal-free phthalocyanines and metallophthalocyanines containing 2-(3,4-dimethoxyphenyl)ethanol groups have shown promising antimicrobial properties . These compounds’ aggregation behavior and antimicrobial activity against various microorganisms have been extensively studied.

Functional Material Chemistry

Derivatives containing the diarylquinoline substructure, which includes the 3,4-dimethoxyphenyl group, find applications in functional material chemistry . They are used in the fabrication of electronic molecular devices, opto-electronic devices, gas sensors, and more.

Organic Synthesis Intermediates

The 3,4-dimethoxyphenyl group is a key intermediate in synthesizing various organic compounds, including modified diterpenes . These intermediates are crucial for complex chemical reactions and product formations in organic chemistry.

Lipophilicity and Permeability in Drug Design

The increased lipophilicity and permeability of diarylquinoline molecules make them important descriptors in quinoline-based drug design . These properties are essential for the effective delivery and absorption of pharmaceutical compounds.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as dopamine, such as dopamine receptors in the brain.

Mode of Action

Dopamine and its analogues typically bind to dopamine receptors, triggering a series of intracellular events that lead to the neuron’s response .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDESQQZSYBXXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)